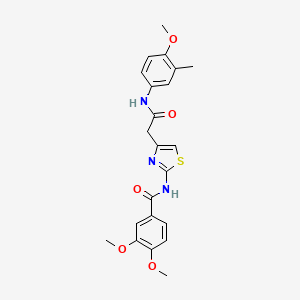

3,4-dimethoxy-N-(4-(2-((4-methoxy-3-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

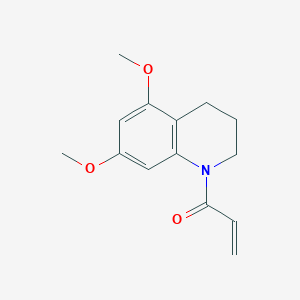

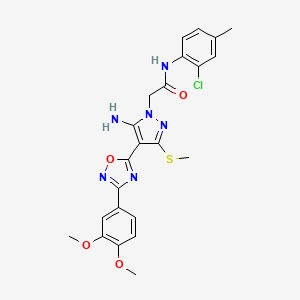

The compound 3,4-dimethoxy-N-(4-(2-((4-methoxy-3-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetic molecule that likely contains a benzamide moiety, which is a common feature in various pharmacologically active compounds. The structure suggests the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This ring system is known for its significance in medicinal chemistry due to its presence in compounds with diverse biological activities, including antimicrobial and anticancer properties .

Synthesis Analysis

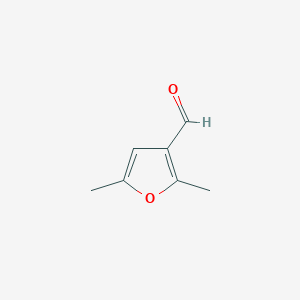

The synthesis of related compounds typically involves the formation of Schiff's bases, which are products of a condensation reaction between an amine and an aldehyde or ketone. In the case of benzamide derivatives, the synthesis may involve the use of microwave irradiation to facilitate the reaction, as seen in the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives . The synthesis process is often followed by various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm the structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using X-ray diffraction techniques and quantum chemical computations such as density functional theory (DFT). These methods provide detailed information about the geometrical parameters of the molecule, including bond lengths and angles, as well as the electronic properties like HOMO and LUMO energies . The molecular electrostatic potential (MEP) surface map can also be investigated to estimate the chemical reactivity of the molecule .

Chemical Reactions Analysis

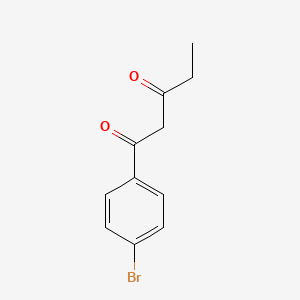

Benzamide derivatives can undergo various chemical reactions, including cycloadditions, as seen in the formation of methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate through a Diels-Alder reaction . The reactivity of different functional groups within the molecule can lead to selective reactions, which is crucial for the synthesis of specific regioisomers and for maintaining the integrity of certain reactive sites within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the benzamide ring and the presence of other functional groups. The antimicrobial and anticancer activities of these compounds are often evaluated using in vitro assays, and their potential as drug candidates can be assessed through ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions . The antioxidant properties can be determined using assays like the DPPH free radical scavenging test .

Scientific Research Applications

Synthesis and Medicinal Chemistry

- Novel heterocyclic compounds, including derivatives related to the queried compound, have been synthesized for potential use as anti-inflammatory and analgesic agents, showing significant inhibition of cyclooxygenase-1/2 and analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

- Thiazole derivatives, similar in structure to the queried compound, have been reported for their broad antimicrobial properties, including antimicrobial, anticancer, antidiabetic, diuretic, antidepressant, anticonvulsant, anti-HIV, anti-inflammatory, and anti-tubercular activities (Chawla, 2016).

Photodynamic Therapy Applications

- Some derivatives, closely related in structure to the queried compound, have been found useful in photodynamic therapy, specifically for treating cancer, due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Properties

- Certain synthesized compounds with structural similarities to the queried compound have demonstrated antimicrobial activities against various pathogens, including gram-positive and gram-negative bacteria and fungi (Talupur, Satheesh, & Chandrasekhar, 2021).

- Other compounds within the same chemical family have shown potential as antifungal agents, with specific effectiveness against different types of fungi (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Cancer Research

- Related compounds have been studied for their anticancer properties, with some showing moderate to excellent activity against various cancer cell lines, indicating potential for development as cancer therapeutics (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

properties

IUPAC Name |

3,4-dimethoxy-N-[4-[2-(4-methoxy-3-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S/c1-13-9-15(6-8-17(13)28-2)23-20(26)11-16-12-31-22(24-16)25-21(27)14-5-7-18(29-3)19(10-14)30-4/h5-10,12H,11H2,1-4H3,(H,23,26)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVANXRZFKOVZDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethoxy-N-(4-(2-((4-methoxy-3-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride](/img/no-structure.png)

![N-(3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide](/img/structure/B2554315.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2554317.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide](/img/structure/B2554318.png)